molecular formula C12H7BrF2O B6196001 2-bromo-1-fluoro-4-(4-fluorophenoxy)benzene CAS No. 2680536-36-9

2-bromo-1-fluoro-4-(4-fluorophenoxy)benzene

Cat. No.: B6196001
CAS No.: 2680536-36-9
M. Wt: 285.1
InChI Key:
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Description

2-bromo-1-fluoro-4-(4-fluorophenoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-fluoro-4-(4-fluorophenoxy)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1-fluoro-4-(4-fluorophenoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-fluoro-4-(4-fluorophenoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.

Scientific Research Applications

2-bromo-1-fluoro-4-(4-fluorophenoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-fluoro-4-(4-fluorophenoxy)benzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The fluorophenoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-4-fluorobenzene
  • 2-bromo-5-fluorobenzotrifluoride
  • 4-bromo-2-fluoro-1-(4-fluorophenoxy)benzene

Uniqueness

2-bromo-1-fluoro-4-(4-fluorophenoxy)benzene is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. The fluorophenoxy group also adds to its distinct chemical properties, making it a valuable compound in various research applications.

Properties

CAS No.

2680536-36-9

Molecular Formula

C12H7BrF2O

Molecular Weight

285.1

Purity

95

Origin of Product

United States

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